molecular formula C17H16N4O4S B4006906 N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzenesulfonamide

N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B4006906
M. Wt: 372.4 g/mol
InChI Key: LIWLURVONIHXNV-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.08922618 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various benzenesulfonamide derivatives, including those similar to N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzenesulfonamide, for their potential anti-inflammatory and antimicrobial properties. For example, Bekhit et al. (2008) developed a series of pyrazolyl benzenesulfonamide derivatives with significant anti-inflammatory activity, surpassing that of indomethacin in certain assays. These compounds also demonstrated selective inhibitory activity towards the COX-2 enzyme, suggesting their potential as safer anti-inflammatory drugs with better gastrointestinal safety profiles compared to traditional NSAIDs. Furthermore, some derivatives showed comparable antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting their antimicrobial potential (Bekhit et al., 2008).

Molecular Docking and Bioassay Studies

Al-Hourani et al. (2016) conducted molecular docking and bioassay studies on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally related to the one . Their synthesis approach aimed to explore the interaction of this derivative within the active site of the cyclooxygenase-2 enzyme, comparing it with celecoxib. Despite finding that their compound had no inhibition potency for COX-1 and COX-2 enzymes, this research contributes to understanding the structure-activity relationships critical for designing more effective COX-2 inhibitors (Al-Hourani et al., 2016).

Herbicidal Activity

The herbicidal applications of related compounds, such as N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, have been explored, demonstrating post-emergence activity on dicotyledonous weed species. This indicates that derivatives of this compound could potentially interfere with the biosynthesis of branched-chain amino acids, offering a novel approach to weed control (Eussen et al., 1990).

Metal Ion Sensing

Bozkurt and Gul (2018) utilized a pyrazoline derivative for metal ion selectivity based on fluorometric detection, demonstrating the potential of such compounds in environmental monitoring and chemical sensing. Their derivative was specifically effective in detecting Hg2+ ions, showcasing how modifications to the benzenesulfonamide scaffold can lead to functional materials for detecting hazardous substances (Bozkurt & Gul, 2018).

Properties

IUPAC Name

N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-12-17(19-26(24,25)16-6-4-3-5-7-16)13(2)20(18-12)14-8-10-15(11-9-14)21(22)23/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWLURVONIHXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.